molecular formula C21H22N4S B3017536 2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline CAS No. 866018-12-4

2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline

Número de catálogo: B3017536
Número CAS: 866018-12-4
Peso molecular: 362.5
Clave InChI: NOTCVXGWIDGLTK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound is a heterocyclic molecule featuring a pyrazolo[1,5-a]quinazoline core fused with a partially hydrogenated bicyclic system. The structure incorporates a 2,5-dimethylpyrrole-substituted thienyl group at position 2 and a methyl group at position 3.

Propiedades

IUPAC Name

2-[3-(2,5-dimethylpyrrol-1-yl)thiophen-2-yl]-5-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4S/c1-13-8-9-14(2)24(13)19-10-11-26-21(19)17-12-20-22-15(3)16-6-4-5-7-18(16)25(20)23-17/h8-12H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOTCVXGWIDGLTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2=C(SC=C2)C3=NN4C5=C(CCCC5)C(=NC4=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

The compound 2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline is a member of the pyrazoloquinazoline family, which has garnered attention for its diverse biological activities. This article aims to summarize the biological activity of this compound, including its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C17H16N4OS
  • Molecular Weight : 324.40 g/mol
  • CAS Number : 478259-05-1

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies focusing on its potential as an antibacterial agent and its effects on cell growth and viability.

Antibacterial Activity

Recent studies have demonstrated that compounds similar to 2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline exhibit significant antibacterial properties. For instance:

  • Minimum Inhibitory Concentration (MIC) : Compounds derived from similar structures have shown MIC values ranging from 0.8 to 100 µg/mL against various bacterial strains, indicating potent antibacterial effects .

Antitubercular Activity

Research has indicated that derivatives of this compound may possess antitubercular properties:

  • In one study, specific analogs exhibited high levels of activity against Mycobacterium tuberculosis with MIC values as low as 0.8 µg/mL .

Structure-Activity Relationship (SAR)

The structural components of the compound play a critical role in determining its biological activity:

  • The presence of the 2,5-dimethylpyrrole moiety has been identified as a crucial element contributing to enhanced cell-specific productivity in monoclonal antibody production systems .
  • Modifications to the pyrrole and thienyl groups can significantly influence the compound's efficacy and selectivity against target cells.

Study 1: Antibacterial Evaluation

In a comparative study assessing various derivatives' antibacterial properties:

  • A series of pyrazoloquinazoline derivatives were synthesized and tested for their activity against Gram-positive and Gram-negative bacteria.
  • The results indicated that certain modifications to the thienyl group increased antibacterial potency significantly.

Study 2: Antitubercular Properties

A focused investigation into the antitubercular activity revealed:

  • Compounds with structural similarities to the target compound displayed promising results against M. tuberculosis with notable reductions in bacterial viability .

Data Table: Biological Activity Summary

Activity TypeCompound StructureMIC (µg/mL)Reference
AntibacterialPyrazoloquinazoline Derivative0.8 - 100
AntitubercularSimilar Pyrazoloquinazoline Derivative0.8

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Core Heterocyclic Scaffolds

  • Pyrazolo[1,5-a]quinazoline vs. Pyrazolo[1,5-a]pyrimidine :
    The target compound’s quinazoline core (two fused six-membered rings) differs from pyrazolo[1,5-a]pyrimidine derivatives (one six-membered ring fused to a five-membered ring). This structural distinction increases the molecule’s planar surface area, enhancing π-π stacking interactions in biological targets but may reduce metabolic stability due to increased lipophilicity .
    • Example: 2-[3-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine () exhibits a pyrimidine core, resulting in lower molecular weight (MW = 525.5 g/mol) compared to the target compound’s quinazoline-based structure (estimated MW ~490–510 g/mol).

Substituent Effects

  • Thienyl-Pyrrole Group :
    The 3-(2,5-dimethylpyrrol-1-yl)thienyl substituent at position 2 is a key pharmacophore. Similar substituents in pyrazolo[1,5-a]pyrimidines (e.g., ) demonstrate enhanced binding to hydrophobic pockets in kinases, but the bulkier quinazoline core in the target compound may alter steric compatibility with target proteins .
  • Hydrogenated vs.

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Core Structure Molecular Weight (g/mol) Key Substituents logP (Predicted)
Target Compound Pyrazolo[1,5-a]quinazoline ~500 2-Thienyl-pyrrole, 5-methyl 3.2–3.8
Pyrazolo[1,5-a]pyrimidine () Pyrazolo[1,5-a]pyrimidine 525.5 2-Thienyl-pyrrole, 7-CF3, 5-(4-OCH3-Ph) 4.1
Ethyl tetrazolo[1,5-a]pyrimidine () Tetrazolo[1,5-a]pyrimidine ~320 6-COOEt, 7-aryl 2.5–3.0

Research Findings and Limitations

  • Structural Advantages : The target compound’s hydrogenated quinazoline core balances rigidity and flexibility, offering improved solubility over fully aromatic systems while retaining target affinity .
  • Synthetic Challenges : Multi-step cyclization and purification (e.g., chromatographic separation akin to methods in ) limit yield scalability compared to simpler pyrimidine derivatives .
  • Knowledge Gaps: Direct comparative biological data (e.g., kinase inhibition profiles) between the target compound and its analogs are absent in available literature. Further studies using SHELX-refined crystallographic data () could elucidate binding modes.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.